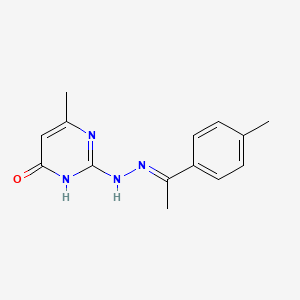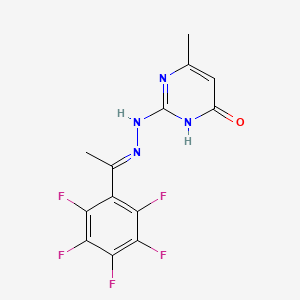
1-(4-methylphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
Descripción general
Descripción
1-(4-methylphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone, also known as HMPH, is a chemical compound that has been studied for its potential use in scientific research. HMPH is a hydrazone derivative of 4-methylacetophenone and 6-methyl-2-pyrimidinylhydrazine, and has been shown to have a variety of interesting properties that make it a promising candidate for use in a number of different applications.
Mecanismo De Acción
The exact mechanism of action of 1-(4-methylphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is not yet fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cell growth and proliferation. 1-(4-methylphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to induce apoptosis, or programmed cell death, in a number of different cancer cell lines, and may also work by inhibiting the activity of certain proteins that are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
1-(4-methylphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to have a number of interesting biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 1-(4-methylphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has also been shown to induce apoptosis, or programmed cell death, in a number of different cancer cell lines, and may also work by inhibiting the activity of certain proteins that are involved in the regulation of cell growth and division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-methylphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in scientific research is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for use in cancer treatment, as it may be able to kill cancer cells without causing the side effects that are often associated with traditional chemotherapy drugs. However, there are also some limitations to using 1-(4-methylphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are a number of different future directions that could be pursued in order to further explore the potential of 1-(4-methylphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in scientific research. One area that could be explored is the development of new synthesis methods that could make it easier to produce 1-(4-methylphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in larger quantities. Another area that could be explored is the use of 1-(4-methylphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in combination with other drugs or therapies in order to enhance its anti-tumor activity. Finally, further research is needed to fully understand the mechanism of action of 1-(4-methylphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone and to identify any potential side effects or limitations associated with its use.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been studied for its potential use in a number of different scientific research applications. One area where it has shown promise is in the field of cancer research, where it has been shown to have anti-tumor activity in a number of different cell lines. 1-(4-methylphenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has also been studied for its potential use as an antioxidant, as well as for its ability to inhibit the growth of bacteria and fungi.
Propiedades
IUPAC Name |
4-methyl-2-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9-4-6-12(7-5-9)11(3)17-18-14-15-10(2)8-13(19)16-14/h4-8H,1-3H3,(H2,15,16,18,19)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVVOVUMDRXUIO-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=NC(=CC(=O)N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=NC(=CC(=O)N2)C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}propanamide](/img/structure/B3719451.png)

![4-(dimethylamino)benzaldehyde [5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3719480.png)
![4-hydroxybenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3719483.png)
![dipropyl {amino[(2-hydroxyethyl)amino]methylene}malonate](/img/structure/B3719495.png)



![2-hydroxy-3-methoxybenzaldehyde [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B3719518.png)



![2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3719536.png)
![3,5-dichloro-2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3719539.png)